N-Hydroxy-N-phenyloctanamide
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Overview
Description
N-Hydroxy-N-phenyloctanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of both a hydroxyl group and a phenyl group attached to an octanamide backbone, which imparts distinct reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-phenyloctanamide typically involves the reaction of octanoyl chloride with N-hydroxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-phenyloctanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-Hydroxy-N-phenyloctanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-phenyloctanamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, coordinating with the zinc ion present in the catalytic domain. This binding prevents the deacetylation of histone proteins, leading to the accumulation of acetylated histones and altered gene expression. This mechanism is crucial for its antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-phenyloctanediamide
- N-Hydroxy-N-phenylhexanamide
- N-Hydroxy-N-phenylbutanamide
Uniqueness
N-Hydroxy-N-phenyloctanamide is unique due to its specific chain length and the presence of both hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to shorter or longer chain analogs, it exhibits a balanced hydrophobic and hydrophilic character, making it suitable for various applications .
Properties
CAS No. |
25310-14-9 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-hydroxy-N-phenyloctanamide |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-9-12-14(16)15(17)13-10-7-6-8-11-13/h6-8,10-11,17H,2-5,9,12H2,1H3 |
InChI Key |
JMGFBJPAXRYHEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
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